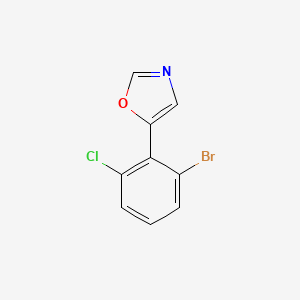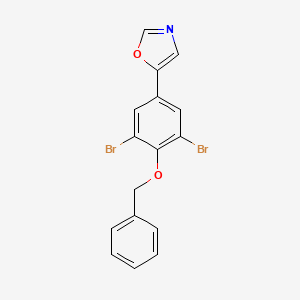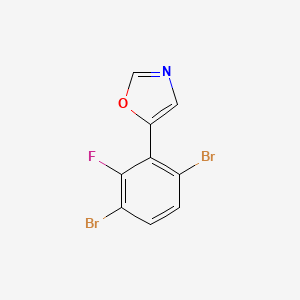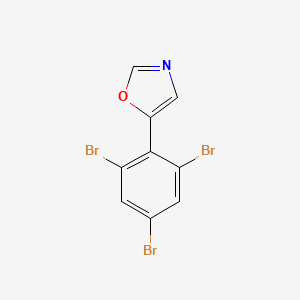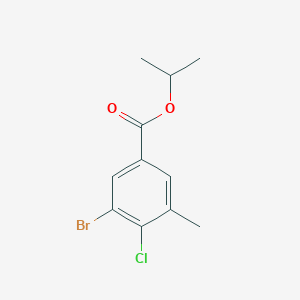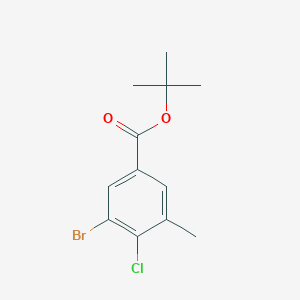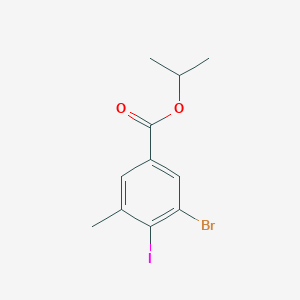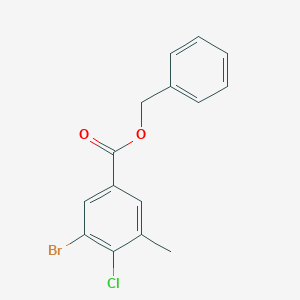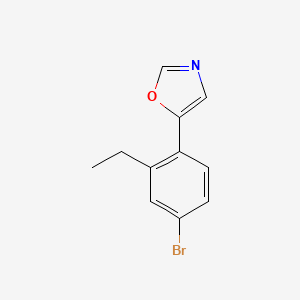
tert-Butyl 3,4-dibromo-5-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,4-dibromo-5-methylbenzoate is an organic compound with the molecular formula C12H14Br2O2 and a molecular weight of 350.05 g/mol . It is a derivative of benzoic acid, specifically a tert-butyl ester, and contains two bromine atoms and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of tert-Butyl 3,4-dibromo-5-methylbenzoate typically involves the esterification of 3,4-dibromo-5-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
tert-Butyl 3,4-dibromo-5-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride, potassium carbonate, and various amines.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzoates, while reduction reactions can produce the corresponding debrominated benzoate .
Aplicaciones Científicas De Investigación
tert-Butyl 3,4-dibromo-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atoms make it a versatile starting material for various substitution reactions.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its structural features allow for modifications that can enhance biological activity.
Medicine: Research into new drug candidates often involves the use of this compound as a building block for synthesizing potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,4-dibromo-5-methylbenzoate depends on its specific application. In chemical reactions, the bromine atoms and the ester group play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved vary based on the reaction conditions and the desired products.
Comparación Con Compuestos Similares
tert-Butyl 3,4-dibromo-5-methylbenzoate can be compared with other similar compounds, such as:
tert-Butyl 3,4-dichloro-5-methylbenzoate: Similar structure but with chlorine atoms instead of bromine. It may exhibit different reactivity and selectivity in chemical reactions.
tert-Butyl 3,4-difluoro-5-methylbenzoate: Contains fluorine atoms, which can significantly alter the compound’s properties and reactivity.
tert-Butyl 3,4-diiodo-5-methylbenzoate: Iodine atoms can make the compound more reactive in certain substitution reactions compared to bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications .
Propiedades
IUPAC Name |
tert-butyl 3,4-dibromo-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2O2/c1-7-5-8(6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMMAYABIQINPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Br)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
